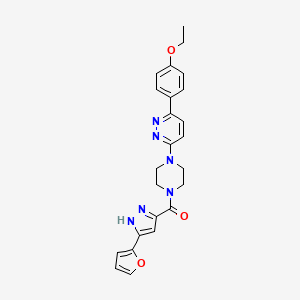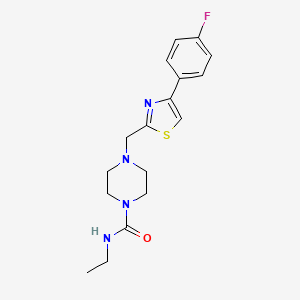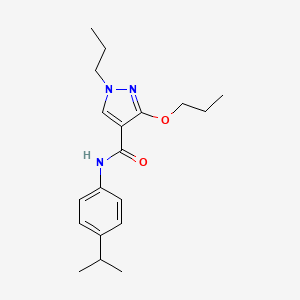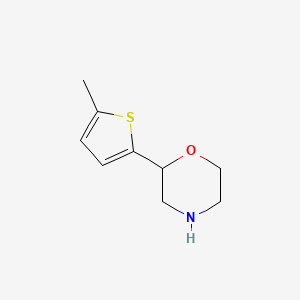![molecular formula C22H19N3O5S B2665176 N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide CAS No. 922061-28-7](/img/structure/B2665176.png)
N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide” is a chemical compound used in scientific research. It is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine .
Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple rings and functional groups. It includes a dibenzo[b,f][1,4]oxazepin ring, a sulfamoyl group, and an acetamide group .Applications De Recherche Scientifique
Antimalarial and COVID-19 Drug Utilization
A study investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives, including a compound structurally related to the one , for their antimalarial activity and characterized their ADMET properties. These compounds, including sulfonamides, demonstrated potent antimalarial activity and were further examined for their potential as COVID-19 drugs through computational calculations and molecular docking studies. The sulfonamide derivatives exhibited notable antimalarial activity with IC50 values <30µM and showed binding affinity against key proteins in SARS-CoV-2, suggesting their utility in addressing both malaria and COVID-19 (Fahim & Ismael, 2021).
Antimicrobial Activity
Another area of application is in antimicrobial research. A series of N-substituted derivatives of acetamides, including structures similar to the compound , was synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal species. These compounds demonstrated variable antimicrobial activities, indicating their potential as antimicrobial agents (Rehman et al., 2016).
Antitumor Activity
Compounds structurally related to the one have been synthesized and evaluated for their antitumor activity. For example, benzothiazole derivatives bearing different heterocyclic rings were screened in vitro against approximately 60 human tumor cell lines. Certain compounds showed considerable anticancer activity against some cancer cell lines, highlighting the potential of these compounds, including N-substituted acetamide derivatives, in cancer research (Yurttaş, Tay, & Demirayak, 2015).
Enzyme Inhibitory Potential
Research into the enzyme inhibitory potential of new sulfonamides, incorporating benzodioxane and acetamide moieties, revealed that most synthesized compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase. These findings suggest the compound's relevance in developing enzyme inhibitors for therapeutic applications (Abbasi et al., 2019).
Synthetic and Structural Studies
The compound and its derivatives have been explored in synthetic chemistry for the development of novel molecules with potential biological activities. Studies focused on synthesizing novel heterocyclic compounds incorporating sulfamoyl moieties and evaluating their potential as antimicrobial agents. These compounds were synthesized through various chemical reactions, demonstrating the versatility and utility of the compound in synthesizing new bioactive molecules (Darwish et al., 2014).
Propriétés
IUPAC Name |
N-[4-[(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-14(26)23-15-7-10-17(11-8-15)31(28,29)24-16-9-12-20-18(13-16)22(27)25(2)19-5-3-4-6-21(19)30-20/h3-13,24H,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAVMINFGGSGQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorophenyl)-7-[2-(4-fluorophenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2665095.png)
![6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2665096.png)

![Propanoic acid, 2-[[4-cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]-2-methyl-, ethyl ester](/img/structure/B2665099.png)

![7'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2665101.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 5-methyl-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2665102.png)
![2-(Furan-2-yl)-1-[2-(3-methylphenoxy)ethyl]benzimidazole](/img/structure/B2665104.png)




![(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2665114.png)
